molecular formula C5H5Cl2N3O2S B3154887 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine CAS No. 78744-34-0

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine

Cat. No.: B3154887
CAS No.: 78744-34-0
M. Wt: 242.08 g/mol
InChI Key: FNHRMSPYBAEAJY-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its two chlorine atoms at positions 4 and 6, a methylsulfonyl group at position 5, and an amino group at position 2. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine typically involves the chlorination of 5-methylsulfonyl-pyrimidin-2-amine. One common method involves the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently chlorinated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Amines or sulfides.

Scientific Research Applications

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antibacterial, and antiviral properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-5-methylsulfonyl-pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methylsulfonyl group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

4,6-dichloro-5-methylsulfonylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O2S/c1-13(11,12)2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHRMSPYBAEAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N=C(N=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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